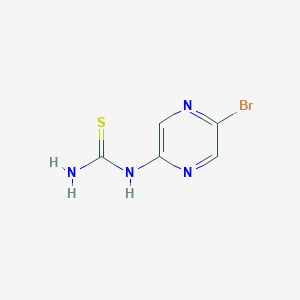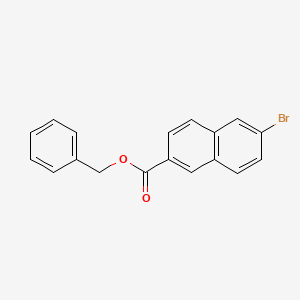![molecular formula C17H20N2O2S B1286244 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 725222-05-9](/img/structure/B1286244.png)
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a novel thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo [b]thiophene-3-carboxamide with different organic reagents . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . In the following, [3+2] cycloaddition reaction of 35 with alkyne moiety 34 and regioselective cycloisomerization led to thiophenes 36 in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Amino-N-(3-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide Applications
The compound “2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative. Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. Below is a detailed analysis of the unique applications of this compound across different scientific fields.
Anticancer Agents: Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The specific structure of the compound may interact with certain proteins or enzymes that are overexpressed in cancer cells, leading to the development of targeted therapies.
Anti-Atherosclerotic Agents: The structural framework of thiophene is used in the development of anti-atherosclerotic agents . These agents can help in reducing the risk of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, potentially leading to heart attacks and strokes.
Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics . The compound’s ability to disrupt microbial cell walls or interfere with essential bacterial enzymes could be harnessed to treat various bacterial infections.
Analgesic and Anti-inflammatory: The analgesic and anti-inflammatory properties of thiophene derivatives make them suitable for the development of new pain relief medications . They may work by reducing the production of inflammatory mediators or by modulating pain receptors.
Antihypertensive Activity: Thiophene derivatives can also serve as antihypertensive agents, which are used to lower high blood pressure . They may achieve this by relaxing blood vessels or by inhibiting enzymes that contribute to hypertension.
Corrosion Inhibitors: In the field of material science, thiophene derivatives are used as corrosion inhibitors . They can form a protective layer on metals, preventing oxidation and degradation, which is crucial in extending the lifespan of metal structures and components.
Organic Semiconductors: The compound’s thiophene core is valuable in the advancement of organic semiconductors . These materials are essential for developing flexible electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Light-Emitting Diodes (LEDs): Lastly, the application in the fabrication of LEDs is another area where thiophene derivatives, including the compound , can be significant . They can be used in the development of more efficient and longer-lasting light sources.
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives.
Eigenschaften
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIFAPXQWNIIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

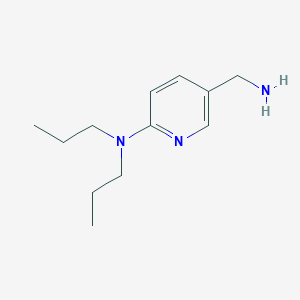
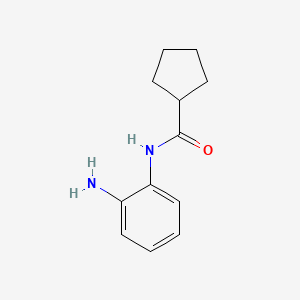
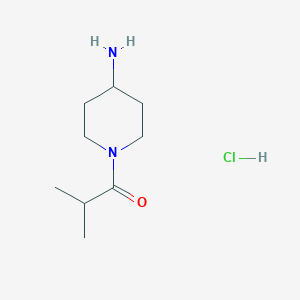
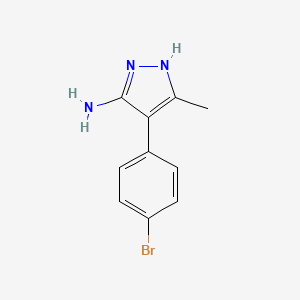
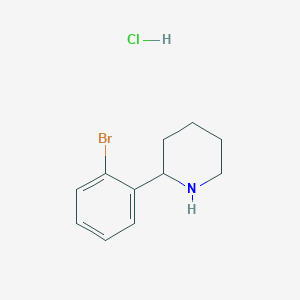
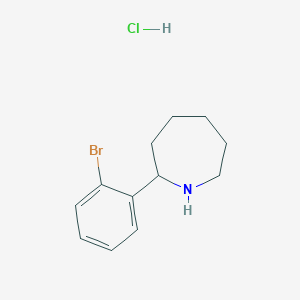

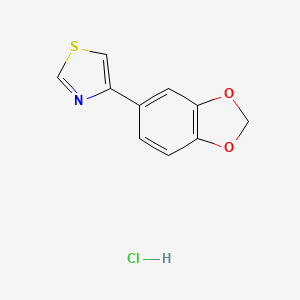
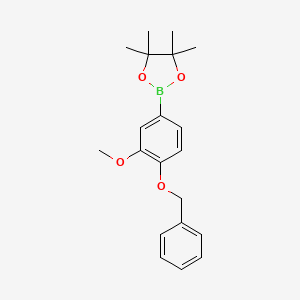

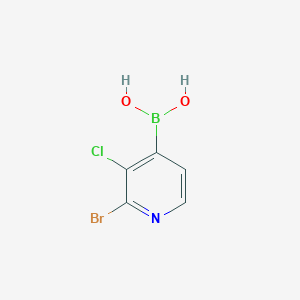
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
